Acetamide, N-[2-(chloroacetyl)phenyl]-
Description
For example, similar compounds are synthesized via chloroacetylation of aromatic amines using chloroacetyl chloride under basic conditions . The presence of the chloroacetyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitution, a feature exploited in medicinal chemistry for designing bioactive molecules .
Structurally, the compound shares similarities with other N-phenylacetamides, such as 2-chloro-N-phenylacetamide (), but distinguishes itself through the additional chloroacetyl substituent on the phenyl ring. This modification likely influences its physicochemical properties (e.g., solubility, hydrogen-bonding capacity) and biological interactions .
Structure
2D Structure
Properties
IUPAC Name |
N-[2-(2-chloroacetyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-7(13)12-9-5-3-2-4-8(9)10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMSVNDUFQTTBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372774 | |
| Record name | ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68095-22-7 | |
| Record name | ACETAMIDE, N-[2-(CHLOROACETYL)PHENYL]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Catalytic System
The palladium-catalyzed coupling of substituted anilines with chloroacetamide derivatives offers a direct route to N-[2-(chloroacetyl)phenyl]acetamide. Adapted from the synthesis of 2-chloro-N-phenylacetamide, this method employs a Pd(II)/2,2'-bipyridine catalytic system in toluene at 120°C. The general reaction scheme involves:
Aniline derivative + 2-chloro-N,N-dimethylacetamide → N-[2-(chloroacetyl)phenyl]acetamide + Byproducts
Key catalytic components include:
Optimization and Yield
Reaction parameters critically influence yield:
- Temperature : 120°C balances kinetic activation and catalyst stability.
- Solvent : Toluene provides optimal polarity for intermediate solubilization.
- Time : 24 hours ensures complete conversion, achieving yields up to 81%.
Table 1: Palladium-Catalyzed Synthesis Parameters
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 120°C | 81 |
| Catalyst Loading | 0.5 mol% Pd | 78–81 |
| Solvent | Toluene | 81 |
| Reaction Time | 24 h | 81 |
Direct Acylation of 2-Aminoacetophenone
Stepwise Acylation and Chlorination
This two-step approach first synthesizes N-[2-acetylphenyl]acetamide, followed by α-chlorination:
Step 1: Acetylation of 2-Aminoacetophenone
2-Aminoacetophenone reacts with acetic anhydride under ice-cooling to form N-[2-acetylphenyl]acetamide. Triethylamine neutralizes liberated HCl, driving the reaction to completion.
Step 2: Radical Chlorination
N-[2-acetylphenyl]acetamide undergoes free-radical chlorination using sulfuryl chloride (SO₂Cl₂) and azobisisobutyronitrile (AIBN) initiator. The methyl group adjacent to the ketone is selectively chlorinated, yielding N-[2-(chloroacetyl)phenyl]acetamide.
Critical Parameters
- Chlorination Agent : SO₂Cl₂ (1.2 equiv) achieves >90% conversion.
- Temperature : 70–80°C minimizes side reactions (e.g., over-chlorination).
- Purification : Recrystallization from ethanol/water (3:1) affords 85% purity.
Table 2: Chlorination Optimization Data
| Parameter | Value | Purity (%) |
|---|---|---|
| SO₂Cl₂ Equiv | 1.2 | 89 |
| AIBN Loading | 0.1 mol% | 85 |
| Temperature | 75°C | 90 |
Multi-Step Synthesis via Intermediate Protection
Ortho-Directed Metalation Strategy
Adapted from CN109824537A, this method uses protective group strategies to direct functionalization:
Step 1: Acetylation of 2-Aminophenol
2-Aminophenol reacts with acetic anhydride to form N-(2-hydroxyphenyl)acetamide.
Step 2: Methoxy Protection
The hydroxyl group is methylated using dimethyl carbonate (DMC) and phase-transfer catalysis, yielding N-(2-methoxyphenyl)acetamide.
Step 3: Chloroacetylation
Lithium diisopropylamide (LDA)-mediated deprotonation at the ortho position, followed by quenching with chloroacetyl chloride, introduces the chloroacetyl moiety. Final deprotection with BBr₃ restores the hydroxyl group if required.
Yield and Limitations
- Overall Yield : 65–70% (three steps).
- Drawbacks : Multi-step purification and sensitivity of LDA to moisture.
Nucleophilic Aromatic Substitution
Displacement of Activated Leaving Groups
Nitro- or sulfonyl-substituted precursors undergo nucleophilic substitution with chloroacetate enolates. For example, 2-nitro-N-phenylacetamide reacts with potassium chloroacetate in DMF at 100°C, displacing the nitro group via a Meisenheimer complex.
Reaction Dynamics
- Solvent : DMF enhances nucleophilicity of the enolate.
- Catalyst : 18-crown-6 ether improves potassium ion solubility.
- Yield : 75% after 12 hours.
Comparative Analysis of Methods
Table 3: Method Comparison for N-[2-(Chloroacetyl)phenyl]acetamide Synthesis
| Method | Advantages | Disadvantages | Yield (%) | Scalability |
|---|---|---|---|---|
| Palladium-Catalyzed | High yield; one-pot | Expensive catalysts | 81 | Moderate |
| Direct Acylation | Selective chlorination | Multi-step | 85 | High |
| Intermediate Protection | Ortho specificity | Complex purification | 70 | Low |
| Nucleophilic Substitution | No transition metals | Limited substrate scope | 75 | Moderate |
Industrial Production Considerations
Continuous Flow Reactors
Scaling the palladium-catalyzed method requires:
Environmental Impact
- Waste Streams : Toluene replacement with cyclopentyl methyl ether (CPME) lowers toxicity.
- Atom Economy : Direct acylation (89% atom economy) outperforms multi-step routes (62%).
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2-(chloroacetyl)phenyl]- undergoes various chemical reactions, including:
Substitution: : The chloro group can be substituted by nucleophiles (e.g., amines) to form corresponding amides or other derivatives.
Reduction: : The compound can be reduced to form amine derivatives under hydrogenation conditions.
Oxidation: : The phenyl ring and adjacent functional groups can undergo oxidation, leading to the formation of carboxylated or hydroxylated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: : Reagents like amines (e.g., methylamine) in the presence of a base (e.g., sodium hydroxide).
Reduction: : Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Oxidation: : Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Major Products
Amide derivatives: : Resulting from nucleophilic substitution.
Amino derivatives: : Formed by reduction processes.
Carboxylated/hydroxylated derivatives: : Obtained via oxidation.
Scientific Research Applications
Acetamide, N-[2-(chloroacetyl)phenyl]- finds use in various fields:
Chemistry: : As a reagent in organic synthesis for creating complex molecules.
Biology: : In biochemical assays to study enzyme interactions and inhibitor effects.
Medicine: : As a precursor in the synthesis of pharmaceuticals targeting specific biological pathways.
Industry: : In the production of polymers, resins, and other materials requiring specific structural properties.
Mechanism of Action
The compound's effects depend on its ability to interact with molecular targets, such as enzymes or receptors, through mechanisms like:
Inhibition: : Binding to active sites of enzymes, blocking substrate access and activity.
Activation: : Modulating receptor functions to alter cellular responses.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., –Cl, –NO₂) enhance electrophilicity, facilitating nucleophilic substitution reactions. For example, 2-chloro-N-(2-cyano-4-nitrophenyl)acetamide () exhibits high reactivity due to the nitro and cyano groups .
- Synthetic Flexibility: Derivatives like 2-(2-chlorophenoxy)-N-[4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide () demonstrate the incorporation of chromene and phenoxy groups, expanding applications in photodynamic therapy .
Key Observations :
- Anticancer Activity: Phenoxy and thiadiazole derivatives (e.g., compound 7d in ) exhibit enhanced cytotoxicity due to π-π stacking and hydrogen-bonding interactions with cellular targets .
- Anticonvulsant vs. Anti-inflammatory Activity : Triazole-linked acetamides () show specificity for central nervous system targets, while benzoxazole derivatives () target peripheral inflammatory pathways .
Physicochemical and Spectroscopic Comparisons
Table 3: Spectroscopic and Structural Data
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Acetamide, N-[2-(chloroacetyl)phenyl]-?
- Methodological Answer : The synthesis typically involves reacting 2-amino-5-(chloroacetyl)phenol derivatives with acetic anhydride under basic conditions (e.g., pyridine) at controlled temperatures (0–5°C). Key steps include:
- Starting Materials : 2-amino-5-(chloroacetyl)phenol, acetic anhydride.
- Reaction Conditions : Base catalysis, low-temperature stirring (24–48 hours).
- Purification : Filtration followed by recrystallization using ethanol/water mixtures to achieve ≥95% purity .
- Analytical Validation : Confirm structure via H/C NMR (e.g., chloroacetyl C=O peak at ~170 ppm) and FTIR (amide N-H stretch at ~3300 cm) .
Q. How can researchers safely handle Acetamide, N-[2-(chloroacetyl)phenyl]- in the lab?
- Safety Protocols :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Conduct reactions in fume hoods due to potential chloroacetyl chloride release.
- Storage : Keep in airtight containers at 2–8°C, away from moisture .
- Emergency Measures : Neutralize spills with sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence the compound’s biological activity?
- Comparative Analysis :
- Fluorine vs. Chlorine : Fluorine at the phenyl position increases electronegativity, enhancing hydrogen bonding with target proteins (e.g., kinase inhibitors). Chlorine improves lipophilicity, boosting membrane permeability.
- Data Example : Derivatives with 2-fluoro substituents show 2.5× higher IC values in anticancer assays compared to chloro analogs .
Q. What strategies resolve contradictions in reported antimicrobial efficacy data?
- Troubleshooting Framework :
Standardize Assays : Use CLSI/MIC guidelines with consistent inoculum sizes (1–5 × 10 CFU/mL).
Purity Checks : Verify compound purity via HPLC (≥98%) to rule out degradation products.
Control Variables : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under identical conditions .
- Case Study : Discrepancies in P. aeruginosa inhibition (20–80% variance) were traced to pH-dependent chloroacetyl hydrolysis .
Q. What reaction mechanisms dominate in nucleophilic substitution reactions involving this compound?
- Mechanistic Pathways :
- S2 at Chloroacetyl Group : Nucleophiles (e.g., amines, thiols) attack the electrophilic carbonyl carbon, displacing chloride.
- Base-Catalyzed Hydrolysis : Under alkaline conditions, the chloroacetyl group hydrolyzes to glycine derivatives (confirmed via H NMR monitoring) .
- Kinetic Studies : Pseudo-first-order kinetics observed with k = 0.015 min in ethanolamine reactions .
Data-Driven Insights
Q. How can computational modeling predict the compound’s reactivity?
- Computational Tools :
- HOMO-LUMO Analysis : Predicts electron-rich regions (HOMO: -6.2 eV) at the acetamide moiety, favoring electrophilic attacks .
- MESP Maps : Identify nucleophilic hotspots near the chloroacetyl group (charge density: -0.45 e) .
Q. What analytical techniques best characterize degradation byproducts?
- Technique Suite :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
